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Compound of Interest

Compound Name: 1,3-Hexadiyne

Cat. No.: B3052731

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-hexadiyne, a linear
unsaturated hydrocarbon of interest in organic synthesis. This document details its
identification, including its Chemical Abstracts Service (CAS) number, physical and
spectroscopic properties, and outlines a detailed experimental protocol for its synthesis and

characterization.

Chemical Identification and Physical Properties

1,3-Hexadiyne is a colorless liquid with the molecular formula CeHe and a molecular weight of
78.11 g/mol .[1] Its unique structure, featuring a conjugated system of two triple bonds, makes
it a valuable building block in the synthesis of more complex molecules. The primary identifier
for this compound is its CAS number.

Table 1: Physical and Chemical Properties of 1,3-Hexadiyne
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Property Value Reference
CAS Number 4447-21-6 [1]
Molecular Formula CeHs [1]
Molecular Weight 78.11 g/mol [1]
Boiling Point 85-87 °C [2]
Density 0.825 g/mL
Refractive Index 1.455
IUPAC Name Hexa-1,3-diyne [1]
Synonyms Ethyldfacetylene,

Ethylbiacetylene

Spectroscopic Identification

The characterization of 1,3-hexadiyne relies on standard spectroscopic techniques. While
experimental spectra are not readily available in public databases, predicted data provides a
reliable basis for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR Spectroscopy (Predicted)

The proton NMR spectrum of 1,3-hexadiyne is expected to show three distinct signals
corresponding to the terminal alkyne proton, the methylene protons, and the methyl protons.

Table 2: Predicted *H NMR Chemical Shifts for 1,3-Hexadiyne

Chemical Shift (5,

Protons Multiplicity Integration
ppm)

H-1 (=C-H) ~2.0 Triplet 1H

H-5 (-CH2-) ~2.3 Quartet 2H

H-6 (-CHs3) ~1.2 Triplet 3H
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13C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum is predicted to show six signals, corresponding to each of the
unique carbon atoms in the molecule.

Table 3: Predicted 13C NMR Chemical Shifts for 1,3-Hexadiyne

Carbon Atom Chemical Shift (0, ppm)
C-1 ~68
C-2 ~78
C-3 ~75
C-4 ~80
C-5 ~13
C-6 ~14

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 1,3-hexadiyne is expected to exhibit characteristic absorption bands for
the C-H and C=C stretching vibrations.

Table 4: Predicted IR Absorption Frequencies for 1,3-Hexadiyne

Functional Group Absorption Range (cm~?) Intensity

=C-H stretch ~3300 Strong, sharp
C=C stretch ~2200-2100 Medium to weak
C-H stretch (sp?) ~2950-2850 Medium to strong

Mass Spectrometry (MS) (Predicted)

The mass spectrum of 1,3-hexadiyne will show a molecular ion peak (M*) at m/z = 78. The
fragmentation pattern is expected to involve the loss of hydrogen, ethyl, and other small
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fragments.

Table 5: Predicted Major Fragments in the Mass Spectrum of 1,3-Hexadiyne

m/z Proposed Fragment
78 [CeHsé]* (Molecular lon)
77 [CeHs]*
53 [CaHs]*
51 [CaH3]*
49 [CaH1]*
39 [CsHs]*

Experimental Protocols
Synthesis of 1,3-Hexadiyne via Cadiot-Chodkiewicz
Coupling

A common method for the synthesis of unsymmetrical diynes is the Cadiot-Chodkiewicz
coupling.[3][4][5] This protocol involves the reaction of a terminal alkyne with a 1-haloalkyne in
the presence of a copper(l) salt and a base. For the synthesis of 1,3-hexadiyne, 1-butyne can
be coupled with bromoacetylene.

Materials:

1-Butyne

Bromoacetylene (can be generated in situ)

Copper(l) chloride (CuCl)

Hydroxylamine hydrochloride

Ethylamine (70% in water)
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Methanol
Diethyl ether
Anhydrous magnesium sulfate

Standard glassware for organic synthesis

Procedure:

Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a nitrogen inlet, dissolve copper(l) chloride and hydroxylamine
hydrochloride in a 70% aqueous solution of ethylamine under a nitrogen atmosphere. Cool
the mixture in an ice bath.

Addition of 1-Butyne: Slowly add a solution of 1-butyne in methanol to the cooled catalyst
mixture.

Addition of Bromoacetylene: Add a freshly prepared solution of bromoacetylene in diethyl
ether dropwise to the reaction mixture over a period of 1-2 hours, maintaining the
temperature below 10 °C.

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or
gas chromatography (GC).

Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous
solution of ammonium chloride. Extract the product with diethyl ether (3 x 50 mL).

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium
sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be
further purified by distillation.

Workflow for the Synthesis of 1,3-Hexadiyne:
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Caption: Cadiot-Chodkiewicz coupling for 1,3-hexadiyne synthesis.

Identification by Gas Chromatography-Mass
Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and purity assessment of volatile
compounds like 1,3-hexadiyne.

Instrumentation:

¢ Gas chromatograph coupled to a mass spectrometer.
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» Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms).

GC Conditions (Typical):

Injector Temperature: 250 °C

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

Carrier Gas: Helium

Flow Rate: 1 mL/min

MS Conditions (Typical):

 |onization Mode: Electron lonization (El) at 70 eV
e Mass Range: m/z 35-200

Procedure:

o Sample Preparation: Prepare a dilute solution of the purified 1,3-hexadiyne in a volatile
solvent (e.g., dichloromethane).

e Injection: Inject a small volume (e.g., 1 pL) of the sample into the GC.

o Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum of the
eluting peak corresponding to 1,3-hexadiyne.

o Data Analysis: Compare the retention time and the fragmentation pattern of the obtained
mass spectrum with the expected values. The Kovats retention index on a standard non-
polar column is approximately 688.[1]

Workflow for GC-MS Identification of 1,3-Hexadiyne:
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Caption: GC-MS workflow for the identification of 1,3-hexadiyne.

Safety and Handling

1,3-Hexadiyne is a flammable liquid and should be handled in a well-ventilated fume hood.
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab
coat, should be worn at all times. Avoid contact with skin and eyes, and prevent the formation
of aerosols. Store in a tightly closed container in a cool, dry place away from sources of
ignition.

This guide provides a foundational understanding of 1,3-hexadiyne for researchers and
professionals in the chemical and pharmaceutical sciences. The provided protocols and data
serve as a starting point for the synthesis and characterization of this versatile chemical
building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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